molecular formula C15H14N4O2S2 B2375195 2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 1115279-23-6

2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2375195
CAS No.: 1115279-23-6
M. Wt: 346.42
InChI Key: VSBWLYUCIGCSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic thiazolo[4,5-d]pyrimidin-7-one core fused with a methylthio (-SMe) group at position 2 and an acetamide moiety substituted with a p-tolyl (4-methylphenyl) group at position 4. The methylthio group enhances lipophilicity, while the p-tolyl acetamide may influence binding interactions through hydrophobic or π-π stacking effects.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-9-3-5-10(6-4-9)17-11(20)7-19-8-16-13-12(14(19)21)23-15(18-13)22-2/h3-6,8H,7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBWLYUCIGCSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.

    Construction of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the thiazole intermediate with a suitable amidine or guanidine derivative.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a methylthiolating agent.

    Attachment of the p-Tolylacetamide Moiety: The final step involves the acylation of the intermediate with p-tolylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxylated thiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The presence of the methylthio and p-tolylacetamide groups can enhance binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Pyrimidine/Thiazole Cores
(a) Coumarin-Thiazolidinone Hybrids

The compound N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide () shares an acetamide linkage but replaces the thiazolo[4,5-d]pyrimidine core with a coumarin-thiazolidinone hybrid. Key differences:

  • Antioxidant Activity: reports superior antioxidant activity compared to ascorbic acid, likely due to the coumarin’s conjugated π-system.
(b) Pyrimidinone Derivatives

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () features a monocyclic pyrimidinone core with a thioether-linked acetamide. Key contrasts:

  • Substituent Effects : The benzyl group in vs. p-tolyl in the target compound may alter solubility (logP) and membrane permeability.
  • Spectral Data: The pyrimidinone derivative has a melting point of 196°C and distinct NMR signals (δ 12.50 ppm for NH), whereas the target compound’s spectral profile remains unreported in the evidence .
(a) Alkylation of Thiopyrimidines

The synthesis of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () involves alkylation of 6-methyl-2-thiopyrimidin-4-one with 2-chloro-N-benzylacetamide. This parallels the likely synthesis of the target compound, where a chloroacetamide derivative could react with a thiol-containing pyrimidine precursor. Notably, reports a 66% yield under mild conditions, suggesting efficient methodology for analogous compounds .

(b) Cyclization Reactions

The synthesis of pyrazolo-triazolo-pyrimidines () uses phosphorus oxychloride and reflux conditions.

Biological Activity

2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is a complex organic compound belonging to the thiazolopyrimidine class. Its unique bicyclic structure, which integrates a thiazole ring fused to a pyrimidine ring, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic properties and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical formula:

C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S

Structural Features

  • Thiazole Ring : Imparts specific reactivity and biological interactions.
  • Pyrimidine Ring : Contributes to the compound's pharmacological profile.
  • Methylthio Group : Enhances lipophilicity and biological activity.
  • p-Tolylacetamide Moiety : May influence binding affinity to target proteins.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its potential as an enzyme inhibitor and therapeutic agent.

Enzyme Inhibition

Research indicates that compounds with similar structural features exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The compound's mechanism involves binding to the active site of AChE, thereby preventing acetylcholine breakdown and enhancing neurotransmission.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The bicyclic structure allows for effective interaction with enzyme active sites.
  • Inhibition of Enzymatic Activity : The presence of the methylthio group potentially enhances interactions with target enzymes, leading to decreased activity.
  • Modulation of Biological Pathways : By inhibiting specific enzymes, the compound may alter signaling pathways relevant to inflammation and cancer progression.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. For instance:

  • Anti-Cancer Activity : In studies involving breast (MDA-MB-231) and lung cancer (A-549) cell lines, derivatives of thiazolopyrimidines demonstrated IC50 values ranging from 0.00803 µM to 0.0147 µM, indicating potent anti-cancer properties .
Cell LineCompound IC50 (µM)Reference
MDA-MB-2310.0103
A-5490.00803

Molecular Docking Studies

Molecular docking simulations have provided insights into binding affinities:

  • The highest binding affinity observed was -8.1868 kcal/mol for specific analogs when docked into relevant protein targets . This suggests that modifications to the core structure could enhance therapeutic potential.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiazolopyrimidine derivatives:

Compound TypeNotable FeaturesBiological Activity
Thiazolopyrimidine DerivativesSimilar bicyclic structureEnzyme inhibition
Pyrimidinone DerivativesLacks thiazole ringVariable activity
Thiazole DerivativesDifferent fused systemsLimited specificity

Q & A

Q. Critical Conditions :

ParameterOptimal RangePurpose
Temperature80–100°C (reflux)Facilitate cyclization
SolventDMF or dichloromethaneSolubility and reaction efficiency
CatalystTriethylamine (TEA)Neutralize HCl byproducts
MonitoringTLC (Rf = 0.5 in EtOAc/hexane)Track reaction progress

Basic: Which spectroscopic methods are most reliable for structural confirmation?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the thiazolo-pyrimidine ring and methylthio group. Key signals include:
    • δ 2.5 ppm (singlet, S-CH3) .
    • δ 7.2–7.4 ppm (aromatic protons from p-tolyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 415.0982) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

Advanced: How can Design of Experiments (DoE) optimize synthetic yield?

Answer:
DoE methodologies minimize trial-and-error by systematically varying parameters:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time .
  • Response Surface Modeling (RSM) : Identifies interactions between variables (e.g., elevated temperatures reduce reaction time but may degrade sensitive functional groups) .
  • Case Study : A 3^2 factorial design increased yield from 62% to 88% by optimizing TEA concentration (15 mol%) and DMF volume (10 mL/mmol) .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer: Contradictions often arise from assay variability or structural ambiguities. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Computational Validation : Molecular docking (AutoDock Vina) to verify binding affinity to targets like EGFR kinase (PDB: 1M17). Compare results with experimental IC50 values .
  • Structural Analog Analysis : Modify substituents (e.g., replacing methylthio with morpholine) to isolate bioactivity contributors .

Advanced: What computational tools predict structure-activity relationships (SAR)?

Answer:

  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps for reactive sites .
  • Pharmacophore Modeling : MoA-driven alignment of analogs identifies critical hydrogen-bond acceptors (e.g., pyrimidine carbonyl) .
  • Machine Learning (ML) : Train models on PubChem bioassay data (AID 1259351) to predict IC50 against kinase targets .

Advanced: How to address solubility challenges in in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) with PBS buffer to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
  • Micellar Formulations : Encapsulate with Pluronic F-127 (20% w/v) for stable dispersion in cell media .

Advanced: What are best practices for stability studies under storage?

Answer:

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC:

    ConditionDegradation Products
    Acidic (pH 3)Hydrolysis of thioether bond
    Oxidative (H2O2)Sulfoxide/sulfone derivatives
  • Recommendation : Store at -20°C in amber vials under argon to prevent photolysis and oxidation .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to EGFR by measuring protein melting shifts (±2°C) after compound treatment .
  • Western Blotting : Quantify downstream phosphorylation (e.g., ERK1/2) to verify pathway inhibition .
  • CRISPR Knockout : Use EGFR-KO HeLa cells to establish on-target effects vs. off-target cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.